Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate
Description
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate is a complex organic compound with a unique structure that includes a pyrazinyloxy group, an anilino group, and a sulfonyl group attached to a benzenecarboxylate moiety
Properties
IUPAC Name |
methyl 2-[(3-pyrazin-2-yloxyphenyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-18(22)15-7-2-3-8-16(15)27(23,24)21-13-5-4-6-14(11-13)26-17-12-19-9-10-20-17/h2-12,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYOXKPCXRWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazinyloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenated compound to form the pyrazinyloxy intermediate.
Anilino Group Introduction: The pyrazinyloxy intermediate is then reacted with an aniline derivative under suitable conditions to introduce the anilino group.
Sulfonylation: The resulting compound undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyloxy and anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted pyrazinyloxy or anilino derivatives.
Scientific Research Applications
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-(2-pyridinyloxy)anilino]sulfonyl}benzenecarboxylate
- Methyl 2-{[3-(2-quinolinyloxy)anilino]sulfonyl}benzenecarboxylate
- Methyl 2-{[3-(2-thiazinyloxy)anilino]sulfonyl}benzenecarboxylate
Uniqueness
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate is unique due to the presence of the pyrazinyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.
Biological Activity
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate (CAS Number: 866157-05-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 364.37 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
The mechanism behind its anticancer properties involves the inhibition of specific kinases involved in cell signaling pathways. In particular, it has been identified as a potent inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. By blocking this pathway, the compound effectively reduces tumor cell viability and promotes apoptosis.
Case Studies
-
In Vitro Studies
- A series of in vitro experiments were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer).
- Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
- Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.
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In Vivo Studies
- Animal models (e.g., xenograft models) were utilized to further investigate the efficacy of this compound.
- Tumor growth was significantly inhibited in treated groups compared to control groups, with a notable reduction in tumor size after four weeks of treatment.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 15 | PI3K/Akt/mTOR inhibition |
| Antiproliferative | A549 | 12 | Induction of apoptosis via caspases |
| In Vivo Tumor Growth Inhibition | N/A | N/A | Reduction in tumor size |
Safety Profile
Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
